molecular formula C16H15N3O3 B2938011 3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one CAS No. 895122-62-0

3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2938011
CAS No.: 895122-62-0
M. Wt: 297.314
InChI Key: XXXDQBRMHVECOT-UHFFFAOYSA-N
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Description

3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a furan ring, a methoxyphenyl group, and a dihydropyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one typically involves the reaction of furan-2-carbaldehyde with 4-methoxyaniline to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate under reflux conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)pyrazole: Shares the furan ring but lacks the methoxyphenyl group.

    4-Methoxyphenylhydrazine: Contains the methoxyphenyl group but lacks the furan ring.

    Dihydropyrazinone derivatives: Similar core structure but different substituents.

Uniqueness

3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one is unique due to the combination of its furan ring, methoxyphenyl group, and dihydropyrazinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

3-(furan-2-ylmethylamino)-1-(4-methoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-13-6-4-12(5-7-13)19-9-8-17-15(16(19)20)18-11-14-3-2-10-22-14/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXDQBRMHVECOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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